molecular formula C10H6ClN3S2 B12569493 5-(3-Chloro-1-benzothiophen-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 324562-09-6

5-(3-Chloro-1-benzothiophen-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12569493
CAS No.: 324562-09-6
M. Wt: 267.8 g/mol
InChI Key: IPIIYAASIHPLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-1-benzothiophen-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 5-(3-Chloro-1-benzothiophen-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with hydrazine derivatives. The reaction conditions often include the use of solvents such as acetic acid or ethanol, and the process may require heating to facilitate the formation of the triazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(3-Chloro-1-benzothiophen-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-1-benzothiophen-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by interacting with specific proteins involved in cell cycle regulation .

Properties

CAS No.

324562-09-6

Molecular Formula

C10H6ClN3S2

Molecular Weight

267.8 g/mol

IUPAC Name

5-(3-chloro-1-benzothiophen-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C10H6ClN3S2/c11-7-5-3-1-2-4-6(5)16-8(7)9-12-10(15)14-13-9/h1-4H,(H2,12,13,14,15)

InChI Key

IPIIYAASIHPLHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C3=NC(=S)NN3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.